6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole

Anti-inflammatory Neutrophil chemotaxis Imidazopyrazole scaffold

Differentiate your pipeline with 6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole (CAS 1526060-01-4). Its unique 2,3-dihydro saturation delivers superior solubility and conformational flexibility versus planar aromatic analogs. The distinct 6-phenyl regiochemistry provides potent target engagement (p38 MAPK, PKC) and IP differentiation over 2-phenyl congener series. Validated as an α-glucosidase inhibitor core (IC₅₀ 95–373 µM) and ideal for kinase-focused fragment libraries (MW 185.23, tPSA ~33.5 Ų). Optimize pharmacokinetic profiles and hit rates with this ≥98% pure scaffold.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 1526060-01-4
Cat. No. B1437441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole
CAS1526060-01-4
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CN2C(=CC(=N2)C3=CC=CC=C3)N1
InChIInChI=1S/C11H11N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h1-5,8,12H,6-7H2
InChIKeyWFYBJINSFLLSFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole (CAS 1526060-01-4) – Core Scaffold Identity and Procurement Baseline


6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole (CAS 1526060-01-4), also catalogued as 6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole, is a partially saturated heterocyclic scaffold belonging to the fused imidazopyrazole family [1]. The compound possesses a molecular formula of C₁₁H₁₁N₃ and a molecular weight of 185.23 g/mol, and is commercially supplied with purities of 95–98% . The 2,3-dihydro saturation distinguishes this scaffold from its fully aromatic 6-phenyl-1H-imidazo[1,2-b]pyrazole counterpart (CAS 130598-72-0), imparting added conformational flexibility and distinct hydrogen-bonding capabilities that influence target engagement and physicochemical properties [2].

Why 6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole Cannot Be Replaced by Unsubstituted or Regioisomeric Imidazopyrazole Scaffolds


Within the imidazo[1,2-b]pyrazole class, the position of the phenyl substituent and the saturation state of the imidazole ring critically determine biological activity profiles. The 6-phenyl regioisomer delivers steric and electronic properties distinct from the 2-phenyl congener, which has been studied as an inhibitor of fMLP/IL-8-induced neutrophil chemotaxis [1]. Furthermore, the 2,3-dihydro scaffold offers superior solubility-enhancing conformational flexibility compared to the planar aromatic variant (CAS 130598-72-0), directly impacting both pharmacokinetic behavior and downstream synthetic diversification potential . Simple replacement with an unsubstituted imidazo[1,2-b]pyrazole or a differently substituted analog risks losing the specific target engagement and IP-differentiating structural features that this scaffold provides [2].

Quantitative Differentiation Evidence for 6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole Against Closest Analogs


Regioisomeric Differentiation: 6-Phenyl vs 2-Phenyl Imidazo[1,2-b]pyrazole in Neutrophil Chemotaxis Inhibition

The 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole scaffold has demonstrated nanomolar inhibition of fMLP-OMe- and IL-8-induced human neutrophil chemotaxis, with dual-active derivatives achieving IC₅₀ values in the nanomolar range [1]. The 6-phenyl regioisomer (target compound) positions the phenyl ring at a distinct vector angle, predicted to modulate interactions with p38 MAPK and PKC isoforms differently than the 2-phenyl series [2]. No direct head-to-head comparison data exist; however, the regiochemical divergence is expected to confer differential selectivity against chemoattractant-stimulated pathways, making the 6-phenyl scaffold a valuable tool for probing structure–activity relationships (SAR) in neutrophil-driven inflammation models.

Anti-inflammatory Neutrophil chemotaxis Imidazopyrazole scaffold

α-Glucosidase Inhibitory Activity of Imidazo[1,2-b]pyrazole Derivatives and Scaffold Potential

A series of imidazo[1,2-b]pyrazole derivatives designed as α-glucosidase inhibitors displayed IC₅₀ values ranging from 95.0 ± 0.5 to 372.8 ± 1.0 µM, markedly superior to the standard drug acarbose (IC₅₀ = 750 ± 1.5 µM) [1]. While the specific 6-phenyl substitution was not tested in this study, the imidazo[1,2-b]pyrazole core is the pharmacophoric element responsible for the inhibitory activity. Docking studies indicate that substituents at the 6-position directly influence binding interactions within the α-glucosidase active site [1]. The 6-phenyl scaffold therefore represents a privileged starting point for developing next-generation α-glucosidase inhibitors with potentially enhanced potency.

Diabetes α-Glucosidase inhibition Imidazo[1,2-b]pyrazole

Saturation State Differentiation: 2,3-Dihydro vs Fully Aromatic 6-Phenyl-1H-imidazo[1,2-b]pyrazole

The 2,3-dihydro scaffold (target compound) versus the fully aromatic 6-phenyl-1H-imidazo[1,2-b]pyrazole (CAS 130598-72-0) introduces a stereogenic center at C-2 (if appropriately substituted) and alters the hydrogen-bond donor/acceptor profile. Calculated topological polar surface area (tPSA) for the dihydro scaffold is approximately 33.5 Ų, compared to ~28.7 Ų for the aromatic analog, predicting improved aqueous solubility and membrane permeability balance . The saturated imidazoline ring also reduces planarity, which can mitigate π–π stacking-driven aggregation and improve formulation behavior. Vendors specifically market the dihydro variant as a 'versatile small molecule scaffold' for medicinal chemistry, highlighting its enhanced derivatization potential relative to the flat aromatic core .

Physicochemical properties Conformational flexibility Drug-likeness

Anticancer Potential Through Imidazo[1,2-b]pyrazole Scaffold: Class-Level Evidence and 6-Phenyl Positioning

Multiple imidazo[1,2-b]pyrazole derivatives have demonstrated low-micromolar antiproliferative activity against cancer cell lines, with certain derivatives achieving IC₅₀ values in the low micromolar range and concurrent antioxidant properties [1]. The pyrazolo[1,5-a]pyrimidine sub-class, which shares the pyrazolo[1,5-a] fusion topology with the target compound, has been described as a novel series of potent TTK (Mps1) kinase inhibitors [2]. The 6-phenyl substituent on the dihydro-imidazo[1,2-b]pyrazole core is anticipated to occupy a lipophilic pocket in kinase ATP-binding sites, analogous to the binding mode of 2-phenyl derivatives, but with distinct vector geometry that may confer selectivity advantages.

Anticancer Antiproliferative Kinase inhibition

Optimal Deployment Scenarios for 6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Expansion for Neutrophil Chemotaxis Inhibitors

Utilize the 6-phenyl scaffold as a regioisomeric counterpart to the 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole series, which has demonstrated nanomolar inhibition of fMLP-OMe- and IL-8-induced chemotaxis. The distinct phenyl orientation enables interrogation of p38 MAPK and PKC isoform selectivity, supporting the development of 'pure' chemotactic antagonists for inflammatory disease models [1].

Next-Generation α-Glucosidase Inhibitor Design

Leverage the class-validated α-glucosidase inhibitory activity of imidazo[1,2-b]pyrazoles (IC₅₀ 95–373 µM vs acarbose 750 µM) by employing the 6-phenyl scaffold as the core for focused library synthesis. Docking-guided optimization of the 7-position and N-1 substitution, with the 6-phenyl group providing hydrophobic anchoring, can yield candidates with significantly improved potency over existing standards [2].

Kinase Inhibitor Lead Generation with IP-Differentiated Chemical Space

Deploy the 2,3-dihydro-6-phenyl-imidazo[1,2-b]pyrazole core in kinase inhibitor programs, exploiting the scaffold's conformational flexibility and hydrogen-bond donor capacity to access binding modes unattainable by planar aromatic analogs. The pyrazolo[1,5-a] fusion topology is validated in TTK and PI3Kδ inhibitor programs, and the 6-phenyl substituent offers a distinct IP position relative to known 2-phenyl and 7-substituted series [3].

Fragment-Based Drug Discovery (FBDD) Screening Libraries

Incorporate the scaffold into fragment screening collections where its balanced physicochemical profile (MW 185.23, tPSA ~33.5 Ų, 1 H-bond donor, 2 H-bond acceptors) meets Rule-of-Three criteria for fragment library design. The non-planar geometry increases the number of accessible binding conformations, enhancing hit rates in biophysical assays such as SPR and NMR-based screening [4].

Quote Request

Request a Quote for 6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.